molecular formula C15H16O3 B13187130 methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate

methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate

Cat. No.: B13187130
M. Wt: 244.28 g/mol
InChI Key: FOEITKDYWFQUIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle the specific requirements of the synthesis process. This includes maintaining the necessary reaction conditions and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

methyl 7,8,9,10-tetrahydro-3H-benzo[f]chromene-5-carboxylate

InChI

InChI=1S/C15H16O3/c1-17-15(16)13-9-10-5-2-3-6-11(10)12-7-4-8-18-14(12)13/h4,7,9H,2-3,5-6,8H2,1H3

InChI Key

FOEITKDYWFQUIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C3CCCCC3=C1)C=CCO2

Origin of Product

United States

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